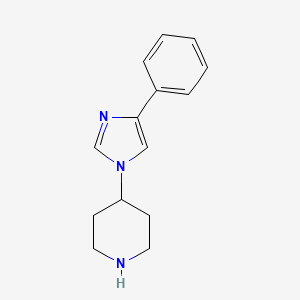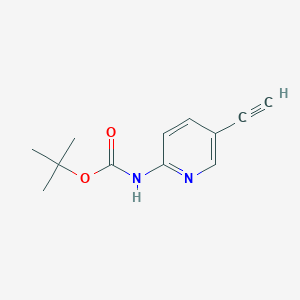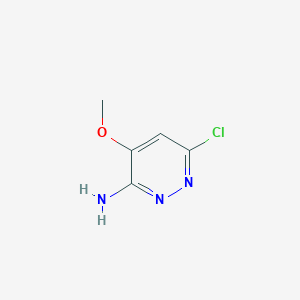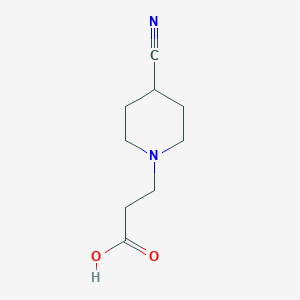
3-(4-Cyanopiperidin-1-yl)propanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Alkaloid Synthesis :
- 3-(4-Cyanopiperidin-1-yl)propanoic acid derivatives have been utilized in the synthesis of bridged tetracyclic indole systems, key intermediates in the synthesis of bridged indole alkaloids, a class of compounds with significant pharmaceutical applications (Bosch, Feliz, & Bennasar, 1984).
Development of Light Stabilizers :
- Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized for use as polymeric hindered amines light stabilizers, important for enhancing the durability and longevity of various materials (Deng Yi, 2008).
Intermediate in Drug Synthesis :
- 3-Cyanopiperidin-2,6-diones, derived from 3-(4-Cyanopiperidin-1-yl)propanoic acid, are key intermediates in the synthesis of several drugs and natural products. Their synthesis was achieved through environmentally friendly conditions, highlighting the compound's significance in green chemistry (Paprocki, Berłożecki, & Ostaszewski, 2019).
Structural Analysis in Crystallography :
- Compounds related to 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized and analyzed using single-crystal X-ray analysis, providing insights into molecular structures and interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Applications in Corrosion Inhibition :
- Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been investigated as inhibitors of mild steel corrosion, demonstrating the compound's utility in industrial applications (Olasunkanmi & Ebenso, 2019).
Synthesis of Novel Urease Inhibitors :
- Novel compounds synthesized from 3-(4-Cyanopiperidin-1-yl)propanoic acid have shown potential as urease inhibitors, suggesting applications in the development of therapeutic agents (Nazir et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-cyanopiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIIXVPPBFTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanopiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



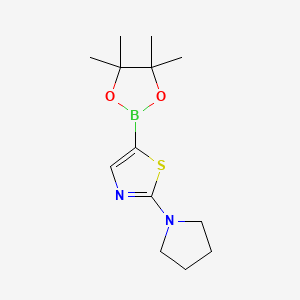
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
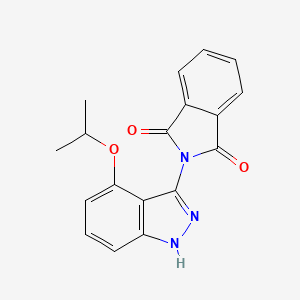
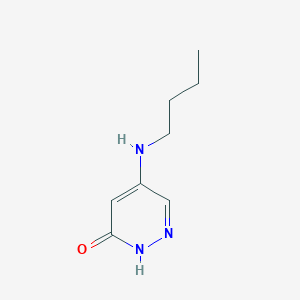
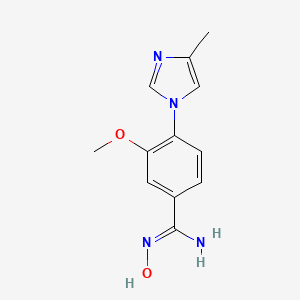
![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)
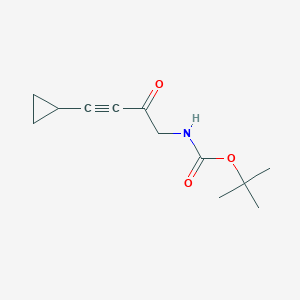

![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)
